



Molecular weight of DMT-2'O-Methyl-rC(tac) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to DMT-2'-O-Methyl-rC(tac) Phosphoramidite for Researchers and Drug Development Professionals

Introduction

DMT-2'-O-Methyl-rC(tac) Phosphoramidite is a critical building block in the chemical synthesis of modified RNA oligonucleotides. Its unique combination of protecting groups—the 5'-O-Dimethoxytrityl (DMT), the 2'-O-Methyl (2'-OMe), and the N4-tert-butylphenoxyacetyl (tac)—provides distinct advantages for the production of high-quality therapeutic and diagnostic oligonucleotides. This guide details the physicochemical properties, applications, and experimental utilization of this essential phosphoramidite.

The 2'-O-Methyl modification is particularly significant in drug development as it confers enhanced stability to oligonucleotides against nuclease degradation, a critical feature for in vivo applications.[1][2][3][4] This modification increases the binding affinity of the oligonucleotide to its complementary RNA target.[1][3] The lipophilic DMT group facilitates purification by reversed-phase HPLC and is cleaved at the beginning of each synthesis cycle, while the tac group provides robust protection for the exocyclic amine of cytidine during synthesis.[5]

Physicochemical and Quantitative Data

The key quantitative data for DMT-2'-O-Methyl-rC(tac) Phosphoramidite are summarized in the table below, providing a consolidated reference for researchers.



| Property | Value | References |
|-------------------|------------------------------------|------------------|
| Molecular Weight | 950.07 g/mol | [6][7] |
| 950.08 g/mol | [2][8] | |
| 950.1 g/mol | [1][9] | _ |
| Molecular Formula | C52H64N5O10P | [1][6][7][9][10] |
| CAS Number | 179486-26-1 | [7][9][10] |
| Typical Purity | ≥95% - 97% (HPLC) | [7][9][10][11] |
| Storage Condition | -20°C under an inert atmosphere | [9][10] |
| Appearance | Solid | [10][12] |

Core Applications in Research and Drug Development

DMT-2'-O-Methyl-rC(tac) Phosphoramidite is a cornerstone for the synthesis of modified oligonucleotides with therapeutic potential.

- Antisense Oligonucleotides (ASOs): The 2'-OMe modification provides excellent nuclease resistance and high binding affinity, making it a staple in the design of ASOs that modulate gene expression by binding to target mRNA.[1][4]
- Small Interfering RNAs (siRNAs): To enhance the stability and reduce off-target effects of siRNAs, 2'-OMe modifications are widely incorporated. This improves their pharmacokinetic properties and overall efficacy in gene silencing.[1][3]
- Diagnostic Probes: The enhanced stability and binding specificity make oligonucleotides containing 2'-O-Methyl-rC ideal for use as probes in various diagnostic assays where resistance to enzymatic degradation is required.[5]
- Aptamers: These structured oligonucleotides that bind to specific targets benefit from the increased stability offered by 2'-OMe modifications, prolonging their functional lifetime in



biological systems.[3]

Experimental Protocols: Solid-Phase Oligonucleotide Synthesis

The primary application of DMT-2'-O-Methyl-rC(tac) Phosphoramidite is in automated solid-phase oligonucleotide synthesis. The process is cyclical, with each cycle extending the oligonucleotide chain by one nucleotide.

The Synthesis Cycle

The synthesis process involves four main chemical reactions performed sequentially for each monomer addition.[7][8][10]

- Step 1: Detritylation (Deblocking)
 - Objective: To remove the acid-labile 5'-DMT protecting group from the nucleotide bound to the solid support, exposing the 5'-hydroxyl group for the next coupling reaction.
 - Reagent: A mild acidic solution, typically trichloroacetic acid (TCA) or dichloroacetic acid
 (DCA) in an anhydrous solvent like dichloromethane.
 - Procedure: The acid solution is passed through the synthesis column. The resulting orange-colored trityl cation is monitored spectrophotometrically to quantify the efficiency of the coupling step from the previous cycle.
- · Step 2: Coupling
 - Objective: To form a phosphite triester bond between the free 5'-hydroxyl group of the growing oligonucleotide chain and the incoming phosphoramidite monomer (e.g., DMT-2'-O-Methyl-rC(tac) Phosphoramidite).
 - Reagents: The phosphoramidite monomer and an activator, such as 5-ethylthio-1Htetrazole (ETT) or dicyanoimidazole (DCI), dissolved in anhydrous acetonitrile.
 - Procedure: The phosphoramidite and activator are delivered simultaneously to the synthesis column. The activator protonates the diisopropylamino group of the



phosphoramidite, making it highly reactive towards the 5'-hydroxyl group. This reaction is performed under strictly anhydrous conditions.[8]

Step 3: Capping

- Objective: To permanently block any 5'-hydroxyl groups that failed to react during the coupling step. This prevents the formation of deletion mutations (n-1 sequences) in the final product.
- Reagents: A capping mixture, typically consisting of acetic anhydride (Cap A) and N-methylimidazole (Cap B).
- Procedure: The capping reagents are delivered to the column to acetylate the unreacted
 5'-hydroxyl groups, rendering them inert for subsequent cycles.

• Step 4: Oxidation

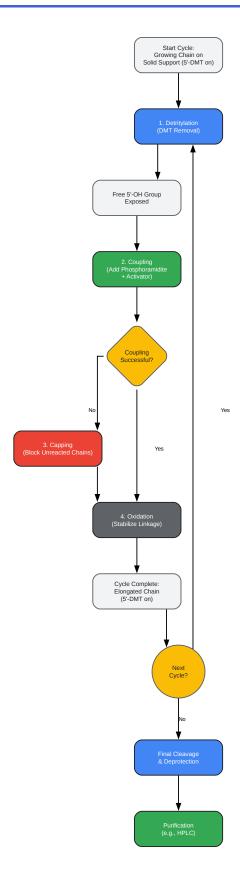
- Objective: To stabilize the newly formed internucleotide linkage by converting the unstable phosphite triester into a more stable pentavalent phosphate triester.
- Reagents: An oxidizing solution, typically iodine (I2) in a mixture of tetrahydrofuran (THF), water, and pyridine or lutidine.
- Procedure: The oxidizing solution is passed through the column. The iodine oxidizes the
 P(III) center to a P(V) center, creating the natural phosphate backbone of the RNA chain.
 [6][10]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled. Following the final cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (including the tac group on cytidine and the cyanoethyl groups on the phosphate backbone) are removed using a final deprotection step, commonly with aqueous ammonia or a methylamine/ammonia mixture.[6][8]

Visualization of the Synthesis Workflow

The following diagram illustrates the logical flow of the solid-phase oligonucleotide synthesis cycle.





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Caption: Workflow of the solid-phase phosphoramidite synthesis cycle.



Quality Control and Analysis

Ensuring the purity and identity of DMT-2'-O-Methyl-rC(tac) Phosphoramidite is critical, as impurities can be incorporated into the final oligonucleotide product, compromising its efficacy and safety.[13][14] Standard quality control (QC) methodologies include:

- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to determine the purity of the phosphoramidite, separating it from any related impurities.[14]
- ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful tool for assessing phosphoramidite quality. It confirms the presence of the desired P(III) species and can detect phosphorus-based impurities, such as the corresponding H-phosphonate or phosphate P(V) species.[11][14]
- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is employed to confirm the identity of the compound by verifying its molecular weight.[13][14]

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- To cite this document: BenchChem. [Molecular weight of DMT-2'O-Methyl-rC(tac)
 Phosphoramidite]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b8092469#molecular-weight-of-dmt-2-o-methyl-rc-tac-phosphoramidite]

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